1-Ethynyl-4-nitrobenzene
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-Ethynyl-4-nitrobenzene involves diverse methodologies, including the reaction of halonitrobenzenes with ethoxide under phase-transfer catalysts and ultrasound irradiation conditions for the synthesis of ethoxy-nitrobenzene derivatives (Wang & Rajendran, 2007). Another approach includes the nickel(0) complex-mediated synthesis of dibenzopentalenes from 2-bromo-1-ethynylbenzenes, demonstrating the versatility of 1-ethynyl-4-nitrobenzene derivatives in organic synthesis (Kawase et al., 2009).
Molecular Structure Analysis
The molecular structure of 1-Ethynyl-4-nitrobenzene derivatives showcases a variety of crystal systems and intermolecular interactions, including hydrogen bonds and pi-pi interactions. A study on dialkoxy ethynylnitrobenzenes reveals the significant impact of alkoxy chain length on the crystal structure, displaying diversity in crystallization and intermolecular interactions (Oburn & Bosch, 2017).
Chemical Reactions and Properties
Nitrobenzene derivatives, including 1-Ethynyl-4-nitrobenzene, participate in various chemical reactions, underlining their complex photophysics and photochemistry. The study on nitrobenzene highlights the intricate decay paths and the roles of singlet and triplet excited states in its photophysical properties (Giussani & Worth, 2017).
Physical Properties Analysis
The physical properties of 1-Ethynyl-4-nitrobenzene derivatives are influenced by their molecular structure. Investigations into halogen bonds, aromatic pi-pi stacking, and thermal vibrations near the melting point offer insights into the stability and interactions of these compounds at different temperatures (Mossakowska & Wójcik, 2007).
Chemical Properties Analysis
The chemical properties of 1-Ethynyl-4-nitrobenzene and its derivatives, such as reactivity and electron attachment, are central to understanding their potential applications and behaviors in various chemical contexts. Studies on electron attachment to nitrobenzene derivatives reveal the formation of long-lived negative ions, shedding light on the electronic properties and reactivity of these compounds (Asfandiarov et al., 2007).
Scientific Research Applications
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Organic Synthesis : Compounds like 1-Ethynyl-4-nitrobenzene can be used as building blocks in organic synthesis . They can participate in various chemical reactions to form complex molecules.
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Pharmaceuticals : Aromatic compounds, which include 1-Ethynyl-4-nitrobenzene, are often used in the synthesis of pharmaceuticals. They can serve as precursors to various drugs .
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Dyes and Polymers : Aromatic compounds are also used in the synthesis of dyes and polymers. They can contribute to the color and structural properties of these materials .
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Sonogashira Coupling Reactions : Compounds like 4-Ethynylanisole, which is similar to 1-Ethynyl-4-nitrobenzene, are used in Sonogashira coupling reactions . This is a type of cross-coupling reaction used to form carbon-carbon bonds in organic synthesis.
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1,3-Dipolar Cycloaddition : Compounds like 4-Ethynylanisole can also be used in 1,3-dipolar cycloaddition reactions . This reaction is used to form five-membered rings in organic compounds.
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Pharmacokinetics and Druglikeness : 1-Ethynyl-4-nitrobenzene could potentially be used in the field of pharmacokinetics, which is the study of how drugs are absorbed, distributed, metabolized, and excreted by the body . Its properties might also be studied for druglikeness, which is a measure of how suitable a substance is for use as a drug .
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Molecular Simulations : This compound could be used in molecular simulations, which are computational methods used to model or mimic the behavior of molecules. Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations .
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Chemical Supplier Applications : As a chemical supplied by companies like Sigma-Aldrich , 1-Ethynyl-4-nitrobenzene could be used in various chemical reactions as a reagent or building block. The specific applications would depend on the needs of the researchers or industries purchasing the chemical .
Safety And Hazards
properties
IUPAC Name |
1-ethynyl-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZZTEJDUGESGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25569-47-5 | |
Record name | Benzene, 1-ethynyl-4-nitro-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25569-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90239544 | |
Record name | Benzene, 1-ethynyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90239544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynyl-4-nitrobenzene | |
CAS RN |
937-31-5 | |
Record name | 1-Ethynyl-4-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-ethynyl-4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 937-31-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71089 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-ethynyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90239544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethynyl-4-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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